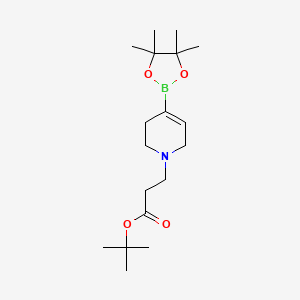

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate

CAS No.:

Cat. No.: VC13811291

Molecular Formula: C18H32BNO4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H32BNO4 |

|---|---|

| Molecular Weight | 337.3 g/mol |

| IUPAC Name | tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate |

| Standard InChI | InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)10-13-20-11-8-14(9-12-20)19-23-17(4,5)18(6,7)24-19/h8H,9-13H2,1-7H3 |

| Standard InChI Key | KHSMXCLXWUCKOQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₈H₃₂BNO₄, with a molar mass of 337.3 g/mol. Its IUPAC name, tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate, reflects its three structural components:

-

A 3,6-dihydro-2H-pyridine ring serving as the core heterocycle.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position of the pyridine ring.

-

A tert-butyl propanoate side chain at the 1-position via a propyl linker.

The boronic ester group confers reactivity in cross-coupling reactions, while the tert-butyl ester enhances solubility in organic solvents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₂BNO₄ |

| Molecular Weight | 337.3 g/mol |

| IUPAC Name | tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C |

| InChI Key | KHSMXCLXWUCKOQ-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Route

The synthesis typically proceeds via a Pd-catalyzed Suzuki-Miyaura coupling between a halogenated dihydropyridine precursor and a boronic acid.

Step 1: Preparation of Halogenated Dihydropyridine

-

Bromination of 1,2,3,6-tetrahydropyridine at the 4-position using NBS (N-bromosuccinimide).

-

Protection of the amine with a tert-butyloxycarbonyl (Boc) group.

Step 2: Boronic Ester Formation

-

Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.

Step 3: Esterification

-

Introduction of the propanoate group via nucleophilic acyl substitution.

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Ligand | XPhos (2 mol%) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 68–75% |

Purification and Quality Control

-

Chromatography: Silica gel column chromatography (hexane/ethyl acetate).

-

Crystallization: Recrystallization from ethanol/water mixtures.

-

Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Applications in Pharmaceutical Research

Drug Candidate Synthesis

The compound’s boronic ester moiety facilitates Suzuki-Miyaura cross-couplings, enabling the assembly of biaryl structures common in kinase inhibitors and antiviral agents. For example:

-

Synthesis of Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.

-

Construction of proteolysis-targeting chimeras (PROTACs) via conjugation to E3 ligase ligands.

Prodrug Development

The tert-butyl ester acts as a protecting group, hydrolyzing in vivo to release carboxylic acid derivatives. This property is exploited in prodrugs targeting:

-

NSAIDs (e.g., ibuprofen analogs) with reduced gastrointestinal toxicity.

-

Anticancer agents requiring pH-dependent activation.

Applications in Materials Science

Polymer Synthesis

Boronic esters participate in covalent adaptable networks (CANs), enabling self-healing materials. The compound has been used to synthesize:

-

Dynamic covalent polymers with tunable mechanical properties.

-

Stimuli-responsive hydrogels for drug delivery systems.

Organic Electronics

Incorporation into conjugated polymers enhances electron-transport properties in:

-

Organic field-effect transistors (OFETs).

-

Perovskite solar cells as hole-transporting materials.

Research Findings and Recent Advances

Catalytic Asymmetric Reactions

Recent studies demonstrate its utility in enantioselective allylic alkylations, achieving >90% ee with chiral Pd catalysts.

Photocatalytic Modifications

Under blue LED irradiation, the boronic ester undergoes deborylative coupling with aryl halides, bypassing traditional metal catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume